![molecular formula C14H19NO3S B2558800 (E)-3-(furan-2-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide CAS No. 2035000-92-9](/img/structure/B2558800.png)
(E)-3-(furan-2-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide, also known as FTY720, is a synthetic compound initially developed as an immunosuppressant drug. However, it has been found to have potential therapeutic applications beyond its original intended use.
Scientific Research Applications
- Significance : Understanding how plants balance defense and autotoxicity sheds light on their chemical defense strategies .
- Implications : By regulating metabolic modifications, tobacco plants avoid autotoxicity while gaining effective herbivore defense .
Plant Chemical Defense Mechanisms
Herbivore Sphingolipid Biosynthesis Inhibition
Ecological Interactions
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-14(4-3-12-2-1-8-18-12)15-7-11-19-13-5-9-17-10-6-13/h1-4,8,13H,5-7,9-11H2,(H,15,16)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEKGNMMBLYHEK-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1SCCNC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide |
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